1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
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Properties
IUPAC Name |
1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-28-14-8-9-15-13(11-14)5-4-10-19(15,27)12-24-18(26)25-17-7-3-2-6-16(17)20(21,22)23/h2-3,6-9,11,27H,4-5,10,12H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCLNPLNVREHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure that includes a tetrahydronaphthalene moiety and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cell lines. For instance, it has shown cytotoxic effects against several cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound may demonstrate antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Anticancer Activity
A study evaluated the cytotoxic effects of various compounds similar to this compound against human cancer cell lines. The results indicated that derivatives with similar structures exhibited IC50 values in the low micromolar range against breast and colorectal cancer cells. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers and decreased levels of Bcl-2 protein .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HT-29 (Colon) | 7.5 | Cell cycle arrest |
| Target Compound | A431 (Skin) | 6.0 | Apoptosis induction |
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on bacterial growth at concentrations ranging from 10 to 50 µg/mL. The mechanism was linked to disruption of bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 30 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
- Enzyme Inhibition : It may inhibit specific enzymes such as kinases or proteases that play critical roles in cancer progression or bacterial metabolism.
- Membrane Disruption : Its antimicrobial activity is likely due to its ability to integrate into bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
